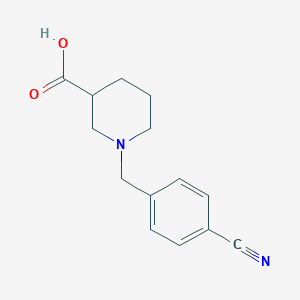
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. This compound, in particular, has unique chemical properties that make it valuable in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate typically involves the reaction of dibenzylamine with 2-chloroethyl chloride in the presence of a base to form the intermediate (2-chloroethyl)dibenzylamine. This intermediate is then reacted with methyl sulfate to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like chloroform or benzene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloroethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving bacterial and fungal inhibition.
Medicine: It is explored for its potential use in developing antimicrobial agents and disinfectants.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is facilitated by the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Dibenzylamine, n-(2-chloroethyl)-, hydrochloride
- N-alkyl ethylbenzyl dimethyl ammonium (C12-C14)
Uniqueness
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate stands out due to its specific combination of the 2-chloroethyl group and the dibenzylmethyl group, which imparts unique chemical properties and reactivity. Its effectiveness as an antimicrobial agent and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
64048-30-2 |
|---|---|
Molecular Formula |
C18H24ClNO4S |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
dibenzyl-(2-chloroethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C17H21ClN.CH4O4S/c1-19(13-12-18,14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17;1-5-6(2,3)4/h2-11H,12-15H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
WCZWEAPLXPGQBJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCCl)(CC1=CC=CC=C1)CC2=CC=CC=C2.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)
![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)




![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)

![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
